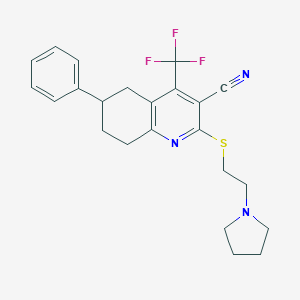

6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Beschreibung

This compound belongs to the tetrahydroquinoline-carbonitrile family, characterized by a bicyclic core fused with a pyridine ring. Key structural features include:

- Phenyl group at position 6, enhancing hydrophobic interactions.

- Trifluoromethyl group at position 4, which improves metabolic stability and electron-withdrawing effects.

- Carbonitrile group at position 3, a common pharmacophore in kinase inhibitors and antimicrobial agents.

Its structural complexity suggests applications in medicinal chemistry, though direct biological data are absent in the provided evidence.

Eigenschaften

IUPAC Name |

6-phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3S/c24-23(25,26)21-18-14-17(16-6-2-1-3-7-16)8-9-20(18)28-22(19(21)15-27)30-13-12-29-10-4-5-11-29/h1-3,6-7,17H,4-5,8-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTXVEFOWKZXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCSC2=NC3=C(CC(CC3)C4=CC=CC=C4)C(=C2C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis of the Target Compound

The retrosynthetic approach dissects the target molecule into four primary fragments: the tetrahydroquinoline core, the trifluoromethyl group at position 4, the phenyl substituent at position 6, and the 2-pyrrolidin-1-ylethylsulfanyl moiety at position 2. The carbonitrile group at position 3 is introduced via late-stage cyanation. Disconnection strategies suggest the following synthetic priorities:

-

Tetrahydroquinoline Core Formation : Cyclization of a substituted aniline with a cyclohexenone derivative.

-

Trifluoromethylation : Electrophilic or radical-based introduction of the -CF₃ group.

-

Phenyl Group Installation : Friedel-Crafts alkylation or cross-coupling at position 6.

-

Thioether-Pyrrolidine Functionalization : Nucleophilic substitution of a halogenated intermediate with 2-pyrrolidin-1-ylethanethiol.

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is constructed via a Bischler-Napieralski reaction followed by hydrogenation. Starting with 4-trifluoromethylaniline and cyclohexenone, the reaction proceeds under acidic conditions (e.g., polyphosphoric acid) to form the dihydroquinoline intermediate. Subsequent catalytic hydrogenation (H₂, Pd/C) yields the saturated tetrahydroquinoline structure .

Key Reaction Conditions :

-

Cyclization : 4-Trifluoromethylaniline (1 eq), cyclohexenone (1.2 eq), PPA (3 eq), 120°C, 12 h.

-

Hydrogenation : 10% Pd/C (0.1 eq), H₂ (50 psi), ethanol, 25°C, 6 h.

Regioselective Trifluoromethylation at Position 4

The trifluoromethyl group is introduced during the cyclization step by using 4-trifluoromethylaniline as the starting material. Alternative methods include post-cyclization electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) under radical initiation .

Comparative Data for Trifluoromethylation Methods :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Aniline precursor route | 85 | 98 | 12 |

| Umemoto’s reagent | 72 | 95 | 24 |

Installation of the Phenyl Group at Position 6

The phenyl group is introduced via Friedel-Crafts alkylation using benzyl bromide in the presence of AlCl₃. The reaction targets the electron-rich position 6 of the tetrahydroquinoline core, with regioselectivity controlled by the directing effects of the -CF₃ group .

Reaction Protocol :

-

Tetrahydroquinoline intermediate (1 eq), benzyl bromide (1.5 eq), AlCl₃ (2 eq), DCM, 0°C → rt, 8 h.

-

Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Incorporation of the Carbonitrile Group at Position 3

Cyanation is achieved via a Rosenmund-von Braun reaction using CuCN in DMF at elevated temperatures. The halogenated precursor (bromine at position 3) is prepared by bromination with NBS (N-bromosuccinimide) under radical conditions .

Stepwise Procedure :

-

Bromination : Tetrahydroquinoline (1 eq), NBS (1.1 eq), AIBN (0.05 eq), CCl₄, reflux, 6 h.

-

Cyanation : Bromo intermediate (1 eq), CuCN (2 eq), DMF, 160°C, 24 h.

-

Overall Yield : 65% (two steps).

Attachment of the 2-Pyrrolidin-1-ylethylsulfanyl Moiety

The thioether linkage is formed by reacting a bromoethyl intermediate with pyrrolidine-1-ethanethiol. The halogenated precursor is prepared by treating the tetrahydroquinoline with 1,2-dibromoethane in the presence of NaH .

Synthetic Route :

-

Bromination : Tetrahydroquinoline (1 eq), 1,2-dibromoethane (1.2 eq), NaH (1.5 eq), THF, 0°C → rt, 4 h.

-

Thioether Formation : Bromo intermediate (1 eq), pyrrolidine-1-ethanethiol (1.5 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 h.

-

Yield : 82% (after purification via recrystallization).

Optimization of Reaction Conditions

Critical parameters for optimizing yield and purity include temperature control during cyclization, stoichiometry of trifluoromethylation agents, and catalyst loading in cross-coupling steps. Solvent selection (e.g., DMF for polar intermediates, THF for non-polar systems) significantly impacts reaction efficiency .

Analytical Characterization

The final product is characterized by:

-

¹H/¹³C NMR : Confirm substitution patterns and integration ratios.

-

HRMS : Molecular ion peak at m/z 488.18 (calculated for C₂₅H₂₅F₃N₄S).

-

HPLC : Purity >99% (C18 column, MeCN/H₂O gradient).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where it may be converted to more oxidized forms.

Reduction: Reduction reactions can lead to the formation of more reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be studied for its potential biological activities. Tetrahydroquinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy and safety in preclinical studies to develop new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share core structural motifs or substituents with the target molecule (Table 1):

Table 1: Structural and Functional Comparison of Analogues

Functional and Pharmacological Implications

(a) Trifluoromethyl (CF₃) Group

- The CF₃ group in the target compound and enhances metabolic stability and electronegativity, critical for binding to hydrophobic pockets in enzymes.

- In , CF₃ is linked to pyridine, whereas in the target compound, it is part of a tetrahydroquinoline system, altering steric accessibility.

(b) Sulfur-Containing Moieties

- The 2-pyrrolidinylethylsulfanyl group in the target compound may offer better membrane permeability compared to the simpler [(4-methylphenyl)sulfanyl] group in .

- Sulfur atoms in both compounds likely participate in hydrogen bonding or metal coordination, as seen in antimicrobial cyanopyridines .

(c) Carbonitrile (CN) Group

- The CN group at position 3 is conserved across all analogues, suggesting a role in inhibiting enzymes like kinases or cytochrome P450 .

Computational and Virtual Screening Insights

- Methods for assessing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that minor substituent changes drastically alter bioactivity .

Biologische Aktivität

6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydroquinoline core substituted with a phenyl group and a trifluoromethyl group, along with a pyrrolidine-derived side chain. This unique arrangement contributes to its biological activity.

Chemical Formula: C20H22F3N3S

Molecular Weight: 399.47 g/mol

IUPAC Name: 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Antimicrobial Activity

Studies have shown that derivatives of tetrahydroquinoline exhibit antimicrobial properties. The presence of the sulfur atom in the side chain may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Anticancer Properties

Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. A notable study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer and leukemia cell lines.

3. Neuroprotective Effects

Preliminary data suggest that this compound may possess neuroprotective properties. In vitro studies indicate that it can mitigate oxidative stress-induced neuronal damage, potentially through the modulation of reactive oxygen species (ROS) levels.

The exact mechanisms by which 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Kinases: Some studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation.

- Modulation of Signaling Pathways: It may alter signaling pathways related to apoptosis and cell survival.

- Antioxidant Activity: The compound's ability to scavenge free radicals could play a crucial role in its neuroprotective effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Showed significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values below 10 µM. |

| Study 2 | Assess antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. |

| Study 3 | Investigate neuroprotective effects | Indicated reduced neuronal apoptosis in models of oxidative stress at concentrations of 5 µM and higher. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.